6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
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Description
6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.429. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
- Antimicrobial and Antioxidant Properties: A study by Verma (2018) explored the synthesis of new derivatives, including those related to the specified compound. These derivatives exhibited potent antimicrobial activity against various bacteria and fungi, as well as promising radical scavenging and ferrous ion chelation abilities, indicating their potential as antimicrobial and antioxidant agents (Verma, 2018).
Characterization and Molecular Docking
- Molecular Docking and Biological Evaluation: Research by Sirgamalla and Boda (2019) involved the synthesis and characterization of similar compounds, including molecular docking and biological evaluation. These compounds showed significant antibacterial and antifungal activity, further underscoring their potential in medical applications (Sirgamalla & Boda, 2019).
Solvent-free Heterocyclic Synthesis
- Synthetic Techniques: A comprehensive review by Martins et al. (2009) covered solvent-free methods for synthesizing various heterocyclic compounds, including oxadiazoles, a key component of the specified compound. This review provides valuable insights into the synthetic approaches that could be applied to such compounds (Martins et al., 2009).
Thermo-physical Properties
- Characterization in Solvents: A study by Godhani et al. (2013) investigated the thermo-physical properties of compounds, including those similar to the specified chemical, in different solvents. This research aids in understanding the behavior of such compounds under various conditions (Godhani et al., 2013).
Properties
IUPAC Name |
6-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-4-11-25-13-18(20(26)17-12-15(3)7-10-19(17)25)22-23-21(24-27-22)16-8-5-14(2)6-9-16/h5-10,12-13H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARXAQRMUPAIQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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